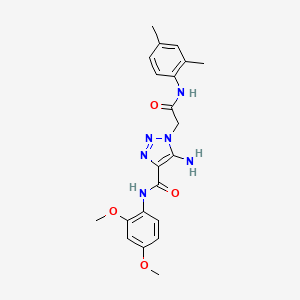

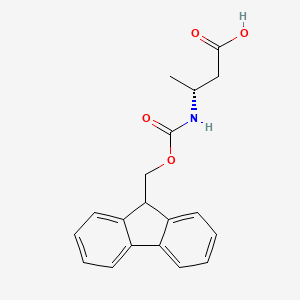

![molecular formula C19H17N3OS B2418169 2-ethylsulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one CAS No. 536704-93-5](/img/structure/B2418169.png)

2-ethylsulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indole derivatives, which the compound you mentioned seems to be, are important in medicinal chemistry. They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Molecular Structure Analysis

The molecular structure of indole derivatives can be complex and varied. The indole nucleus is aromatic in nature, similar to the benzene ring, and electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis

Again, while specific information on “2-ethylsulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one” is not available, indole derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in condensation reactions with α-halogenoketones and primary amines .Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary greatly. Generally, they are crystalline and colorless in nature with specific odors .Scientific Research Applications

Synthesis and Chemical Properties

- The compound has been used in various synthetic pathways. For instance, Monge et al. (1987) reported the synthesis of related compounds, emphasizing their role in the inhibition of platelet aggregation (Monge et al., 1987).

- Shestakov et al. (2009) described the synthesis of 5H-pyrimido[5,4-b]indole derivatives through reactions with various agents, indicating the chemical versatility of these compounds (Shestakov et al., 2009).

- Additionally, Monge et al. (1986) detailed the synthesis of various 5H-pyrimido[5,4-b]indoles, demonstrating the compound's utility in creating a range of chemical structures (Monge et al., 1986).

Pharmacological Potential

- Russo et al. (1991) investigated derivatives of pyrimido[5,4-b]indole for their alpha 1 adrenoceptor affinity, suggesting potential pharmacological applications (Russo et al., 1991).

- Kurihara et al. (1980) explored the reactions of pyrimido[5,4-b]indole derivatives, which could lead to pharmacologically active compounds (Kurihara et al., 1980).

Biochemical Research

- Romeo et al. (1993) synthesized derivatives as ligands for α1- and 5HT1A-receptors, highlighting the compound's relevance in biochemical receptor studies (Romeo et al., 1993).

- Barone and Catalfo (2017) developed an ecological method for synthesizing indole derivatives, which are structurally similar, showcasing the compound's environmental applications (Barone & Catalfo, 2017).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

2-ethylsulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3OS/c1-3-24-19-21-16-14-6-4-5-7-15(14)20-17(16)18(23)22(19)13-10-8-12(2)9-11-13/h4-11,20H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYXENCTSVJJDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)NC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid](/img/structure/B2418086.png)

![7-(2-ethoxyethyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2418089.png)

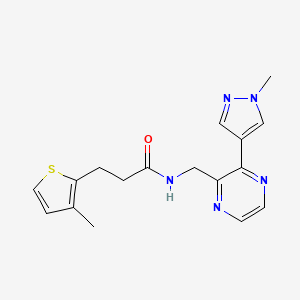

![3-(4-Carbamoyl-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid](/img/structure/B2418091.png)

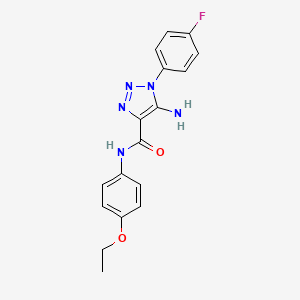

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2418092.png)

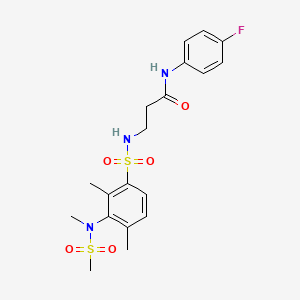

![N-(3,4-dimethoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2418094.png)

![ethyl 2-[[(Z)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2418095.png)

![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2418103.png)